N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)13-19(25)24-20(17-8-6-15(3)7-9-17)18-11-10-16-5-4-12-23-21(16)22(18)26/h4-12,14,20,26H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVWPXYESDXYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Quinoline-Based Analogs
- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) This analog () shares the 8-hydroxyquinoline core but incorporates a sulfonamide group and a styryl substituent. The sulfonamide enhances solubility and hydrogen-bonding capacity compared to the amide group in the target compound.
Amide-Functionalized Compounds
- N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide This compound () features a 3-methylbutanamide chain similar to the target but lacks the quinoline system. Instead, it has a chloroaniline-substituted phenyl group, which introduces electron-withdrawing effects. Its molecular weight (345.82 g/mol) is lower than the target compound’s estimated mass (~385 g/mol), reflecting differences in aromatic substitution .
Crystallographically Characterized Analogs
- N-(4-Butanoyl-3-hydroxyphenyl)butanamide This compound () exhibits intramolecular O-H···O and C-H···O hydrogen bonds, creating near-planar geometry.
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide | IIIa |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₃N₂O₂ (estimated) | C₁₈H₂₀ClN₃O₂ | C₂₅H₂₁ClN₂O₄S |
| Molecular Weight | ~385 g/mol | 345.82 g/mol | 481.96 g/mol |
| Key Functional Groups | 8-hydroxyquinoline, amide | Chloroaniline, amide | Sulfonamide, styryl |
| Lipophilicity (LogP) | Higher (due to methyl groups) | Moderate (Cl increases polarity) | Low (sulfonamide) |
Crystallographic and Stability Insights
The planar arrangement observed in N-(4-Butanoyl-3-hydroxyphenyl)butanamide () suggests that the target compound’s hydroxyl and amide groups may similarly stabilize its conformation. However, steric hindrance from the 4-methylphenyl group could reduce planarity, affecting packing efficiency and melting point .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-methylbutanamide, and how can yield be optimized?
- Methodology : Multi-step synthesis typically involves coupling 8-hydroxy-7-quinolinecarbaldehyde with 4-methylbenzylamine via reductive amination, followed by acylation with 3-methylbutanoyl chloride. Key steps:
- Reductive amination : Use sodium cyanoborohydride in methanol at 0–25°C to stabilize the Schiff base intermediate .
- Acylation : Employ DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane to improve regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Structural confirmation :
- NMR : ¹H NMR (DMSO-d6) shows distinct signals: δ 8.45 (quinoline H-2), δ 2.35 (4-methylphenyl CH3), and δ 1.05 (3-methylbutanoyl CH(CH3)2) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 391.2024 (calculated for C22H23N2O2+) .
- Purity assessment : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with retention time ~12.3 min .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC50 values (e.g., 5 µM vs. 25 µM against kinase X) may arise from assay conditions (e.g., ATP concentration variations).
- Methodology :
- Standardized assays : Use ADP-Glo™ Kinase Assay with fixed ATP (10 µM) and pre-incubate compound for 30 min .
- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding poses in kinase X (PDB: 3FCO) .
- Statistical analysis : Apply two-way ANOVA to account for batch-to-batch variability in compound purity .
Q. What strategies are recommended for probing structure-activity relationships (SAR) in derivatives of this compound?
- Core modifications :
- Quinoline ring : Introduce electron-withdrawing groups (e.g., -Cl at C-6) to enhance electrophilicity and target engagement .
- 4-Methylphenyl group : Replace with 4-fluorophenyl to assess π-stacking interactions via X-ray crystallography .
- Functional assays :
- Cellular uptake : Radiolabel with ³H and measure accumulation in HeLa cells over 24 hr .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate this compound’s potential as a protease inhibitor?
- Enzyme kinetics :
- Assay setup : Use fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH) with recombinant caspase-3. Measure fluorescence (λex/λem = 328/393 nm) over 30 min .
- Inhibition mode : Determine Ki via Lineweaver-Burk plots at 0–50 µM compound .
- Controls : Include Z-VAD-FMK (pan-caspase inhibitor) and DMSO vehicle.
Q. What computational tools are suitable for predicting off-target effects?
- Target profiling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
